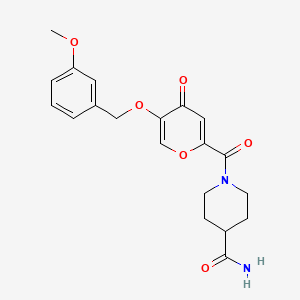![molecular formula C24H18ClF3N4O2 B2363573 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796882-68-2](/img/structure/B2363573.png)
3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H18ClF3N4O2 and its molecular weight is 486.88. The purity is usually 95%.
BenchChem offers high-quality 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymorphism and Solubilization Studies
Yano et al. (1996) explored polymorphs of a closely related compound, focusing on its crystalline forms and solubilization methods. Their work involved recrystallization and differential scanning calorimetry to obtain different crystalline forms and amorphous states. This study is significant in understanding the solubility and bioavailability of similar compounds in drug development (Yano et al., 1996).
Gastrin/Cholecystokinin-B Receptor Antagonist
Takinami et al. (1997) synthesized YF476, a compound structurally similar to the one , which acts as a gastrin/cholecystokinin-B (CCK-B) receptor antagonist. This was evaluated both in vitro and in vivo for its pharmacological profile, providing insights into potential therapeutic applications for similar compounds (Takinami et al., 1997).
Antioxidant Activity of Derivatives
George et al. (2010) conducted a study on the antioxidant activity of derivatives related to the compound . They synthesized and screened various derivatives for their antioxidant properties, contributing to the understanding of the therapeutic potential of these compounds in oxidative stress-related conditions (George et al., 2010).
properties
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(25)13-17(18)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZNBODWZKESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2363490.png)
![2-(2,4-dichlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2363492.png)
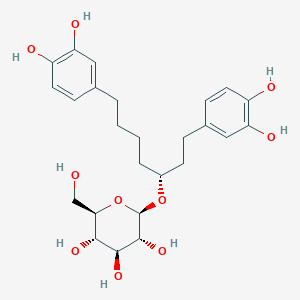
![2-Methyl-6-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B2363497.png)
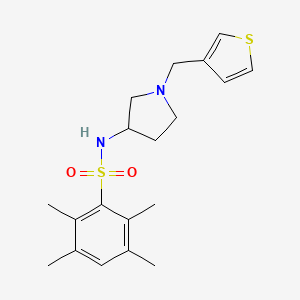
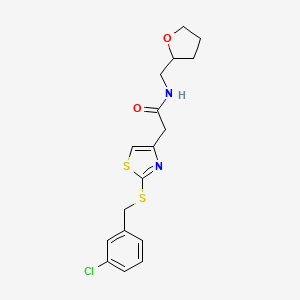
![Methyl 2-(4-cyano-3-methyl-10-hydropyridino[1,6-a]benzimidazolylthio)acetate](/img/structure/B2363501.png)
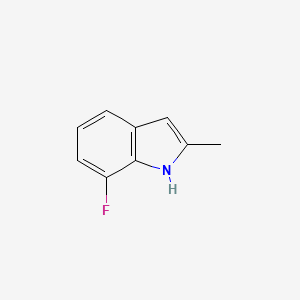

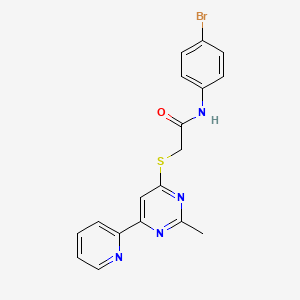
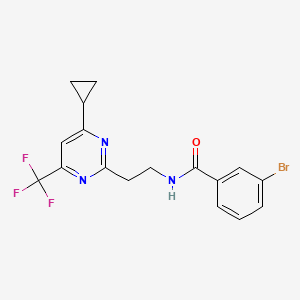
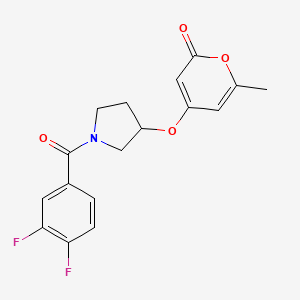
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
